molecular formula C17H22ClNO B3085659 (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride CAS No. 1158242-01-3

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride

Cat. No.: B3085659
CAS No.: 1158242-01-3
M. Wt: 291.8 g/mol
InChI Key: MUFJTZGXJUANLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group attached to a benzyl ring, which is further connected to a phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with phenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-ethoxybenzaldehyde, while reduction can produce 4-ethoxybenzyl alcohol .

Scientific Research Applications

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-benzyl)-phenethyl-amine hydrochloride
  • (4-Chloro-benzyl)-phenethyl-amine hydrochloride
  • (4-Bromo-benzyl)-phenethyl-amine hydrochloride

Uniqueness

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-19-17-10-8-16(9-11-17)14-18-13-12-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFJTZGXJUANLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.